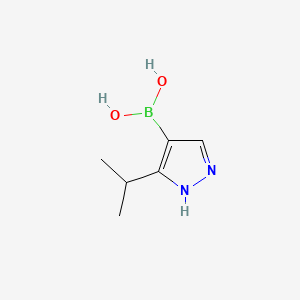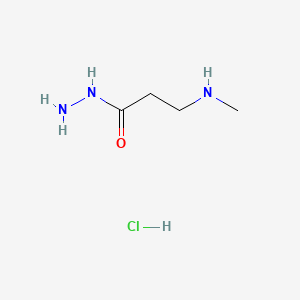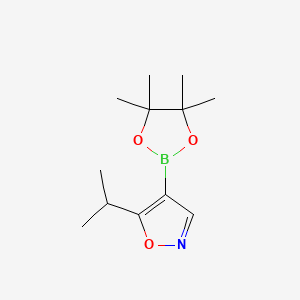
3,3-Dicyclopropylcyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dicyclopropylcyclobutan-1-one is a unique organic compound characterized by its cyclobutane ring substituted with two cyclopropyl groups at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dicyclopropylcyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the dehydrohalogenation of bromocyclopropanes, followed by cyclization to form the cyclobutane ring . Another approach includes the Rh-catalyzed addition of carbenoids to trimethylsilylacetylene, followed by desilylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and reaction conditions are carefully selected to facilitate efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dicyclopropylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be employed.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of halogenated cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dicyclopropylcyclobutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying ring strain and reactivity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Dicyclopropylcyclobutan-1-one involves its interaction with molecular targets through its strained ring system. The compound’s reactivity is influenced by the ring strain, which facilitates various chemical transformations. The specific pathways and molecular targets depend on the context of its application, such as in drug development or material synthesis.
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: A simpler cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring without additional substituents.
Cyclopentane: A five-membered ring with different reactivity.
Uniqueness: 3,3-Dicyclopropylcyclobutan-1-one is unique due to its dual cyclopropyl substitution, which imparts significant ring strain and unique reactivity compared to other cycloalkanes. This makes it a valuable compound for studying chemical reactivity and for applications requiring specific structural features.
Eigenschaften
Molekularformel |
C10H14O |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3,3-dicyclopropylcyclobutan-1-one |
InChI |
InChI=1S/C10H14O/c11-9-5-10(6-9,7-1-2-7)8-3-4-8/h7-8H,1-6H2 |
InChI-Schlüssel |
WGXBZBDADGZHSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2(CC(=O)C2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride](/img/structure/B13465320.png)


![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate](/img/structure/B13465355.png)
![3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B13465357.png)
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid](/img/structure/B13465358.png)

![7,7-Dimethyl-2-azaspiro[3.5]nonane](/img/structure/B13465369.png)
![4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid](/img/structure/B13465376.png)
![Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate](/img/structure/B13465378.png)

